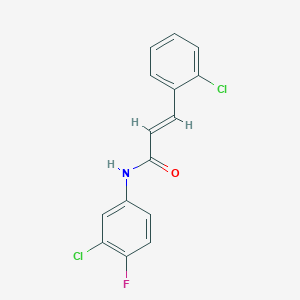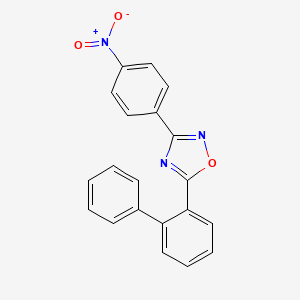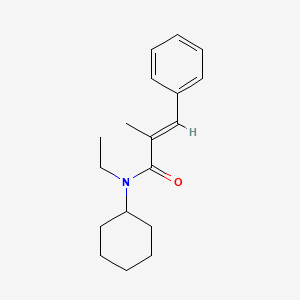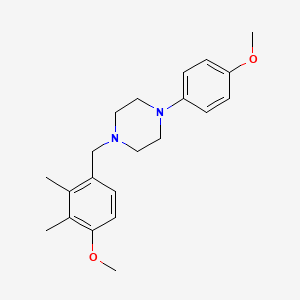
N-(3-chloro-4-fluorophenyl)-3-(2-chlorophenyl)acrylamide
Descripción general
Descripción
N-(3-chloro-4-fluorophenyl)-3-(2-chlorophenyl)acrylamide, also known as CF3CH2Cl, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of acrylamide derivatives and is synthesized through a multi-step process that involves various chemical reactions.
Aplicaciones Científicas De Investigación
Protein Conformation Monitoring
N-(3-chloro-4-fluorophenyl)-3-(2-chlorophenyl)acrylamide and its derivatives can be used to study protein structures. For example, acrylamides have been identified as efficient quenchers of tryptophanyl fluorescence, which is a method to measure the exposure of tryptophan residues in proteins. This approach is useful for monitoring protein conformational changes, such as the acid-induced expansion of human serum albumin and inhibitor binding to enzymes (Eftink & Ghiron, 1976).
Antipathogenic Properties
Certain acrylamide derivatives exhibit significant antipathogenic activity. For instance, thiourea derivatives with chloro and fluoro substituents have demonstrated potent anti-pathogenic activity, particularly against strains like Pseudomonas aeruginosa and Staphylococcus aureus, which are known for their biofilm-forming abilities. These findings suggest the potential for these compounds in the development of novel antimicrobial agents with antibiofilm properties (Limban, Marutescu & Chifiriuc, 2011).
Corrosion Inhibition
Acrylamide derivatives have been studied for their effectiveness as corrosion inhibitors. Research involving synthetic acrylamide derivatives showed that they were effective in inhibiting corrosion on copper in nitric acid solutions. This suggests their potential application in protecting metals from corrosion in industrial settings (Abu-Rayyan et al., 2022).
Potassium Channel Opener Activity
Specific acrylamide derivatives have been identified as potent KCNQ2 potassium channel openers. These compounds have been synthesized and tested for their effectiveness in this role, suggesting applications in neurological and cardiovascular disorders (L'Heureux et al., 2005).
Recognition of Hydrophilic Compounds
Acrylamide oligomers have been developed to recognize and transfer hydrophilic amino and N,N-dimethylamino compounds from aqueous solutions to organic media. This property is particularly useful in the field of chemical sensing and extraction processes (Sawada et al., 2000).
Insecticidal Agents
Novel acrylamide derivatives have been synthesized and tested for their efficacy as insecticidal agents. Certain compounds in this category have shown promising results against agricultural pests such as the cotton leafworm, Spodoptera littoralis. This indicates a potential use in pest control in agriculture (Rashid et al., 2021).
Antibacterial and Antioxidant Activity
Some acrylamide derivatives have demonstrated high antibacterial activity and the ability to neutralize superoxide radicals. These findings support their potential use in medical and environmental applications, particularly in combating bacterial infections and oxidative stress (Арутюнян et al., 2012).
Antimicrobial Activity
N-(3-chloro-4-fluorophenyl)-3-(2-chlorophenyl)acrylamide derivatives have been found to possess antimicrobial properties. These compounds have been evaluated for their interaction with various bacterial and fungal strains, with certain derivatives showing notable efficacy (Ahsan et al., 2016).
Propiedades
IUPAC Name |
(E)-N-(3-chloro-4-fluorophenyl)-3-(2-chlorophenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2FNO/c16-12-4-2-1-3-10(12)5-8-15(20)19-11-6-7-14(18)13(17)9-11/h1-9H,(H,19,20)/b8-5+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRSHACKKGVFFRR-VMPITWQZSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC(=O)NC2=CC(=C(C=C2)F)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C(=O)NC2=CC(=C(C=C2)F)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-(3-chloro-4-fluorophenyl)-3-(2-chlorophenyl)prop-2-enamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl [(4-ethoxyphenyl)sulfonyl]carbamate](/img/structure/B5693060.png)



![N,N-dimethyl-N'-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1,2-ethanediamine](/img/structure/B5693101.png)



![3-iodobenzaldehyde (5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5693119.png)
![2,2'-[(3,4-dichlorobenzyl)imino]diethanol](/img/structure/B5693127.png)
![1-methyl-4-[(3,5,6-trimethyl-1-benzofuran-2-yl)carbonyl]piperazine](/img/structure/B5693135.png)
![N'-[(3,3-diphenylpropanoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5693146.png)
![1-[(4-chloro-3-nitrophenyl)sulfonyl]-2-ethyl-4-methyl-1H-imidazole](/img/structure/B5693149.png)
![N'-{[2-(3-chlorophenoxy)propanoyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5693155.png)